N'-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide
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Overview
Description
Methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate is a compound with a complex structure that includes a carbamate group, a phenylsulfanyl group, and an ethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylsulfanyl-substituted benzaldehyde with methyl carbamate in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylideneamino group can be reduced to form corresponding amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The carbamate group can form covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition. These interactions can disrupt cellular processes and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl N-phenyl carbamate: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
Ethyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
Uniqueness
Methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate is unique due to the presence of both the phenylsulfanyl and ethylideneamino groups, which confer distinct chemical and biological properties. These groups enable the compound to participate in a wider range of reactions and interact with different molecular targets compared to similar compounds .
Properties
IUPAC Name |
methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHNSYXVCASQHZ-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)OC)/C1=CC=C(C=C1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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